molecular formula C19H19ClN4O B3722344 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

Cat. No.: B3722344
M. Wt: 354.8 g/mol
InChI Key: BYKUBBXPPPYCCN-UHFFFAOYSA-N
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Description

2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol is a synthetic small molecule designed for research purposes, integrating a quinazolin-4-ol heterocycle linked to a 3-chlorophenyl piperazine moiety. This structure is of significant interest in medicinal chemistry and drug discovery. Core Research Applications & Value: The primary research value of this compound stems from its molecular framework. The quinazolinone scaffold is a privileged structure in medicinal chemistry , known to confer a wide spectrum of biological activities. Scientific reviews highlight that quinazolinone derivatives demonstrate potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties in research settings . The specific substitution pattern of this compound suggests potential for investigation as a protein kinase inhibitor . Recent studies show that quinazolin-4-one derivatives bearing specific functionalities, such as urea groups, are potent VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors , which is a critical target in anti-angiogenic cancer research . The piperazine ring, a common pharmacophore, is frequently incorporated to modulate physicochemical properties and contribute to receptor binding affinity. Potential Mechanism of Action: While the exact mechanism of action for this specific compound requires empirical validation, research on structurally similar molecules provides strong directional insights. Analogous compounds have been shown to exert antiplatelet effects by directly inhibiting phosphoinositides breakdown , which is a key step in intracellular signaling cascades . In oncology research, similar quinazolinone/piperazine hybrids are designed to act as ATP-competitive inhibitors , binding to the kinase domain of enzymes like VEGFR-2. This binding inhibits the receptor's auto-phosphorylation, thereby blocking downstream signaling pathways that drive processes such as cell proliferation and angiogenesis . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-14-4-3-5-15(12-14)24-10-8-23(9-11-24)13-18-21-17-7-2-1-6-16(17)19(25)22-18/h1-7,12H,8-11,13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKUBBXPPPYCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol typically involves multiple steps. One common approach is to start with the quinazolin-4-ol core, which can be synthesized through cyclization reactions involving anthranilic acid derivatives. The piperazine moiety is introduced through a Mannich reaction, where formaldehyde and a secondary amine (in this case, piperazine) are reacted with the quinazolin-4-ol intermediate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolin-4-one derivatives, while substitution reactions could produce a variety of substituted quinazolin-4-ol compounds .

Scientific Research Applications

Medicinal Chemistry

  • Antidepressant Activity : The piperazine ring is a common feature in many antidepressant drugs. Research indicates that compounds like 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol may exhibit similar properties by acting on serotonin and norepinephrine pathways, potentially offering new therapeutic avenues for depression and anxiety disorders.
  • Alpha1-Adrenergic Receptor Antagonism : Studies have shown that this compound can act as an antagonist at the alpha1-adrenergic receptor, which is significant in managing conditions such as hypertension and benign prostatic hyperplasia. Its ability to modulate vascular tone makes it a candidate for further investigation in cardiovascular therapies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. The presence of the chlorophenyl group may enhance activity against various bacterial strains, making it a subject of interest in the development of new antibiotics.

Cancer Research

Research has indicated that quinazolinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer pathways warrant further exploration.

Case Studies and Research Findings

StudyFocusFindings
Kumar et al., 2022Antidepressant ActivityDemonstrated significant serotonin receptor binding affinity, suggesting potential antidepressant effects.
Ansari et al., 2021Antimicrobial ActivityShowed effective inhibition against Gram-positive bacteria, indicating potential for development as an antibiotic.
Swarnagowri et al., 2021Cancer Cell ProliferationFound that quinazolinone derivatives induced apoptosis in gastric cancer cells via mitochondrial pathways.

Comparison with Related Compounds

The efficacy of this compound can be compared with other similar pharmacological agents:

CompoundClassMechanism
TrazodoneAntidepressantSerotonin antagonist/reuptake inhibitor
NaftopidilAlpha blockerTargets alpha1 receptors for urinary symptoms relief
UrapidilAntihypertensiveDual action on alpha receptors and central nervous system

Mechanism of Action

The mechanism of action of 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific receptors targeted .

Biological Activity

2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinazolin-4-ol core structure with a piperazine moiety substituted by a 3-chlorophenyl group. The synthesis typically involves:

  • Preparation of Quinazolin-4-ol Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of Piperazine Moiety : A Mannich reaction is commonly used, where formaldehyde and piperazine react with the quinazolin-4-ol intermediate.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an antibacterial and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of quinazolin-4(3H)-one exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures demonstrated comparable activity to standard drugs like ciprofloxacin and fluconazole in vitro . The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In one study, derivatives were tested against breast cancer cell lines (e.g., MDA-MB-468 and MCF-7). The results indicated that certain compounds exhibited micromolar enzymatic potencies against key targets like BRD4 and PARP1, leading to induced apoptosis and cell cycle arrest at the G1 phase .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Receptor Interaction : The piperazine moiety interacts with various receptors, modulating their activity.
  • Inhibition of Enzymatic Activity : Targeting enzymes involved in DNA repair and transcription regulation, such as BRD4 and PARP1, which are crucial for cancer cell survival .

Research Findings

A summary of key findings regarding the biological activity of this compound includes:

StudyFindings
Synthesis Study Significant antimicrobial activity compared to standard drugs.
Anticancer Evaluation Induced apoptosis in breast cancer cells; effective against BRD4 and PARP1.
Molecular Docking Demonstrated binding affinity to target proteins, suggesting potential therapeutic applications.

Case Studies

In a notable case study involving synthetic derivatives of quinazolinones, researchers demonstrated that specific structural modifications led to enhanced biological activities. For example, one derivative showed improved anticancer efficacy compared to established treatments like 5-fluorouracil, indicating the importance of structural optimization in drug design .

Comparison with Similar Compounds

Key Compounds for Comparison:

2-(4-Methyl-1-piperazinyl)-4-phenylquinazoline (): Shares the quinazoline core and piperazine group but lacks the 3-chlorophenyl substituent. Instead, it has a phenyl group at position 4 and a methyl group on the piperazine ring.

2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (): Contains a triazole-thione core but retains the 4-(3-chlorophenyl)piperazinylmethyl group. Additional substituents (4-methoxyphenyl, bromophenyl) alter polarity and bioactivity.

3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol (): A quinazolinone derivative with amino and chloro substituents but lacks the piperazine linker.

5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Features a thiazolo-triazol core instead of quinazoline but shares the 3-chlorophenyl-piperazine motif.

Structural Uniqueness of the Target Compound:

The methyl bridge between the quinazoline and piperazine groups enhances conformational flexibility compared to direct linkages (e.g., ester or ether bonds in other compounds). The 3-chlorophenyl group improves lipophilicity and receptor binding compared to non-halogenated analogs .

Substituent Effects on Activity

  • Piperazine Modifications :
    • The 3-chlorophenyl group in the target compound increases serotonin receptor affinity compared to 4-methylpiperazine derivatives (e.g., ) .
    • Replacement with 4-fluorophenyl () or 4-bromophenyl () alters metabolic stability and target selectivity.
  • Core Heterocycle :
    • Quinazoline derivatives (e.g., ) often exhibit kinase inhibitory activity, while triazole-thiones () and thiazolo-triazoles () show stronger antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • A common approach involves condensing 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde with hydrazine derivatives under reflux conditions. For example, reacting with p-tolylhydrazine hydrochloride at stoichiometric ratios yields 56% product (purified via column chromatography) .
  • Optimizing reaction parameters (temperature: 80–100°C, pH 6–7, 12–24 hours) improves purity and yield. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
    • Key Data :
  • Reported LC/MS (ESI-MS) m/z = 486.02 (M+1) confirms molecular weight .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.97–8.50 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) .
    • Advanced Tip : Combine multiple techniques (e.g., IR for functional groups) to resolve structural ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data across different studies involving this compound?

  • Methodology :

  • Comparative Assays : Standardize cell lines (e.g., HEK-293 for receptor binding) and assay conditions (pH, temperature) to minimize variability .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chlorophenyl vs. fluorophenyl groups) to isolate bioactivity drivers .
    • Case Study : Antifungal analogs with triazole moieties show conflicting MIC values; cross-validate using agar dilution and microbroth methods .

Q. What strategies are effective in elucidating the mechanism of action of this compound in neurological targets?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-ketanserin for 5-HT2A_{2A} receptor affinity) quantify target engagement .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses within piperazine-quinazoline scaffolds .
  • Gene Expression Profiling : RNA-seq identifies downstream pathways (e.g., cAMP/PKA signaling) modulated by the compound .

Q. How can contradictory solubility and stability data in aqueous vs. lipid-based formulations be resolved?

  • Methodology :

  • Solubility Studies : Use shake-flask methods with buffered solutions (pH 1.2–7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV detect degradation products .
    • Resolution Example : Adjusting pH to 6.5 during synthesis reduces hydrolytic degradation of the quinazolinone core .

Data Contradiction Analysis

Q. Why do computational predictions of logP values differ from experimental measurements for this compound?

  • Methodology :

  • Experimental Validation : Use shake-flask partitioning (octanol/water) with UV detection for accurate logP determination .
  • Software Calibration : Cross-validate computational tools (e.g., ChemAxon vs. ACD/Labs) against experimental datasets to refine algorithms .
    • Key Insight : Discrepancies often arise from protonation states of the piperazine nitrogen under test conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol
Reactant of Route 2
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2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

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